Ammonium, pentamethylenebis(dimethylethyl-, dibromide Ammonium, pentamethylenebis(dimethylethyl-, dibromide
Brand Name: Vulcanchem
CAS No.: 13440-17-0
VCID: VC18403824
InChI: InChI=1S/C13H32N2.2BrH/c1-7-14(3,4)12-10-9-11-13-15(5,6)8-2;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2
SMILES:
Molecular Formula: C13H32Br2N2
Molecular Weight: 376.21 g/mol

Ammonium, pentamethylenebis(dimethylethyl-, dibromide

CAS No.: 13440-17-0

Cat. No.: VC18403824

Molecular Formula: C13H32Br2N2

Molecular Weight: 376.21 g/mol

* For research use only. Not for human or veterinary use.

Ammonium, pentamethylenebis(dimethylethyl-, dibromide - 13440-17-0

Specification

CAS No. 13440-17-0
Molecular Formula C13H32Br2N2
Molecular Weight 376.21 g/mol
IUPAC Name ethyl-[5-[ethyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide
Standard InChI InChI=1S/C13H32N2.2BrH/c1-7-14(3,4)12-10-9-11-13-15(5,6)8-2;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2
Standard InChI Key GZRBWRNTEQVUJE-UHFFFAOYSA-L
Canonical SMILES CC[N+](C)(C)CCCCC[N+](C)(C)CC.[Br-].[Br-]

Introduction

Chemical Classification and Structural Characteristics

Molecular Architecture

Ammonium, pentamethylenebis(dimethylethyl-, dibromide) belongs to the quaternary ammonium salt family, featuring a central nitrogen atom bonded to four organic groups. The compound’s structure includes a pentamethylene chain (-CH2-CH2-CH2-CH2-CH2-) linking two dimethylethylammonium groups, with bromide ions serving as counterions. This arrangement confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments.

The molecular geometry is optimized for stability, with the pentamethylene spacer providing flexibility while maintaining spatial separation between the charged ammonium centers. This structural feature is critical for its surfactant behavior, as it allows the molecule to align at interfaces and reduce surface tension.

PropertyDescription
SolubilityHigh solubility in polar solvents such as water and ethanol.
Thermal StabilityDecomposes at elevated temperatures (>200°C), releasing brominated byproducts.
Surface ActivityLowers surface tension in aqueous solutions, facilitating emulsification.

These properties make the compound suitable for applications requiring interfacial activity or ionic interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ammonium, pentamethylenebis(dimethylethyl-, dibromide) typically involves a two-step process:

  • Quaternization Reaction: Pentamethylene diamine reacts with dimethyl bromide in a polar aprotic solvent (e.g., acetone) under nitrogen atmosphere. This step forms the bis-ammonium intermediate.

  • Bromide Exchange: The intermediate undergoes metathesis with potassium bromide to replace weaker counterions, yielding the final dibromide product.

The reaction can be represented as:

C5H10(N(CH3)2C2H5)2+2 BrC5H10(N(CH3)2C2H5)22Br\text{C}_5\text{H}_{10}(\text{N}(\text{CH}_3)_2\text{C}_2\text{H}_5)_2 + 2\ \text{Br}^- \rightarrow \text{C}_5\text{H}_{10}(\text{N}(\text{CH}_3)_2\text{C}_2\text{H}_5)_2\cdot 2\text{Br}^-

Industrial Manufacturing

Industrial production scales the quaternization reaction using continuous flow reactors, which enhance yield (≥85%) and purity (>95%). Key parameters include:

  • Temperature: Maintained at 50–60°C to prevent thermal degradation.

  • Pressure: Atmospheric conditions with inert gas purging to avoid oxidation.

  • Purification: Crystallization from ethanol-water mixtures removes unreacted precursors.

Reactivity and Functional Behavior

Nucleophilic Substitution

The bromide ions in ammonium, pentamethylenebis(dimethylethyl-, dibromide) participate in nucleophilic substitution reactions. For example, treatment with sodium hydroxide yields the corresponding hydroxide salt:

C5H10(N(CH3)2C2H5)22Br+2 OHC5H10(N(CH3)2C2H5)22OH+2 Br\text{C}_5\text{H}_{10}(\text{N}(\text{CH}_3)_2\text{C}_2\text{H}_5)_2\cdot 2\text{Br}^- + 2\ \text{OH}^- \rightarrow \text{C}_5\text{H}_{10}(\text{N}(\text{CH}_3)_2\text{C}_2\text{H}_5)_2\cdot 2\text{OH}^- + 2\ \text{Br}^-

This reaction is pivotal for modifying the compound’s solubility and ionic character.

Antimicrobial Mechanism

The compound disrupts microbial cell membranes through electrostatic interactions. Its cationic ammonium groups bind to negatively charged phospholipids, causing membrane destabilization and leakage of cellular contents. Studies demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations as low as 0.1% (w/v).

Applications Across Disciplines

Surfactant in Material Science

In polymer chemistry, the compound serves as a phase-transfer catalyst, facilitating reactions between immiscible reactants. For instance, it enhances the interfacial polymerization of nylon-6,6 by improving monomer dispersion.

Biomedical Uses

Preliminary research explores its role in drug delivery systems. The compound’s amphiphilic nature enables the formation of micelles capable of encapsulating hydrophobic pharmaceuticals, improving bioavailability.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
Benzalkonium chlorideBenzyl substituentHigher antimicrobial potency
Cetyltrimethylammonium bromideSingle long-chain alkyl groupLower critical micelle concentration
Ammonium, pentamethylenebis(...)Pentamethylene-linked dimethylethyl groupsEnhanced thermal stability

This compound’s unique linker and substituents offer distinct advantages in stability and reactivity compared to analogues.

Future Research Directions

Ongoing investigations focus on optimizing its synthesis for greener chemistry and expanding its role in nanotechnology. Recent advances include covalent functionalization of carbon nanotubes using its ammonium groups, enabling novel composite materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator